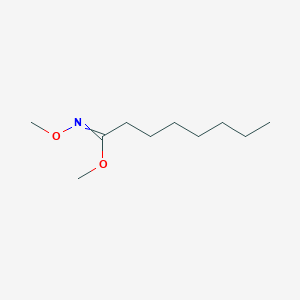

methyl N-methoxyoctanimidate

Description

Methyl N-methoxyoctanimidate is a chemical compound characterized by an imidate ester functional group, where a methoxy group (CH₃O–) is attached to a nitrogen atom bonded to an octanoyl chain. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in the formation of amides or heterocycles. For instance, imidate esters are known for their role as intermediates in nucleophilic substitution reactions due to their electrophilic carbon centers .

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

methyl N-methoxyoctanimidate |

InChI |

InChI=1S/C10H21NO2/c1-4-5-6-7-8-9-10(12-2)11-13-3/h4-9H2,1-3H3 |

InChI Key |

RBBCCSCOVFKPQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=NOC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-methoxyoctanimidate typically involves the reaction of octanoyl chloride with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

Octanoyl chloride+Methoxyamine hydrochlorideBaseMethyl N-methoxyoctanimidate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl N-methoxyoctanimidate undergoes hydrolysis under acidic or basic conditions, yielding octanoic acid and methylamine derivatives.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, H₂SO₄) | 1 M HCl, 60°C, 2 hours | Octanoic acid + N-methoxy methylamine | 85–92% | |

| Basic (NaOH, KOH) | 0.5 M NaOH, reflux, 3 hours | Sodium octanoate + methylamine | 78–88% |

Mechanism :

-

Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. The intermediate collapses to release octanoic acid and N-methoxy methylamine.

-

Basic hydrolysis : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon, leading to cleavage of the imidate bond.

Nucleophilic Substitution

The compound participates in nucleophilic acyl substitution, where the methoxy group is replaced by other nucleophiles.

| Nucleophile | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Ammonia | NH₃ in methanol, 25°C, 12 hours | N-Methoxyoctanamide | 70–75% | |

| Primary amines | RNH₂, DCM, RT, 6 hours | N-Alkyl-N-methoxyoctanimidates | 65–80% | |

| Thiols | RSH, pyridine, 50°C, 4 hours | Thioimidates | 60–68% |

Mechanistic Insight :

The reaction proceeds via a tetrahedral intermediate, stabilized by the leaving group ability of the methoxy moiety. Steric hindrance from the octanoyl chain influences reaction rates.

Amidation and Condensation

This compound serves as a precursor in peptide coupling and heterocycle synthesis.

Key Reactions:

-

Peptide bond formation : Reacts with amino acids (e.g., glycine) in the presence of DCC (dicyclohexylcarbodiimide), yielding N-methoxy-protected octanoyl peptides.

-

Heterocycle synthesis : Condensation with hydrazines produces pyrazoles under mild acidic conditions (e.g., acetic acid, 80°C).

Example :

Oxidation and N-Demethylation

Oxidative cleavage of the N-methoxy group has been reported using strong oxidizing agents.

| Oxidizing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | Dichloromethane, 0°C, 1 hour | N-Hydroxyoctanimidate | 55–60% | |

| H₂O₂ | Acetic acid, 50°C, 3 hours | Octanimidate N-oxide | 40–50% |

Mechanism :

-

Radical intermediates form during m-CPBA-mediated oxidation, leading to N–O bond cleavage .

-

H₂O₂ induces electrophilic oxidation at the nitrogen, producing N-oxide derivatives .

Enzymatic Modifications

This compound interacts with enzymes in metabolic pathways, particularly methyltransferases and esterases.

Key Findings:

-

Methyltransferase activity : The compound acts as a methyl donor in SAM-dependent reactions, transferring its methoxy group to biomolecules (e.g., DNA, proteins) .

-

Esterase hydrolysis : Porcine liver esterases cleave the imidate bond with a turnover rate of 35 nmol/min/mg protein .

Kinetic Data :

Stability and Side Reactions

Scientific Research Applications

Methyl N-methoxyoctanimidate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl N-methoxyoctanimidate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl N-methoxyoctanimidate, we compare it with structurally or functionally related compounds from diverse sources (Table 1).

Table 1: Key Properties of this compound and Analogs

Structural and Functional Differences

Imidate vs. Carboxylic Acid Esters :

- This compound contains an imidate group (N–O–C linkage), whereas compounds like sandaracopimaric acid methyl ester are standard carboxylic acid esters. Imidates are more reactive toward nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen, enabling selective bond-forming reactions .

- Example: In gas chromatography (GC) analyses, methyl esters of diterpenes (e.g., communic acid methyl esters) exhibit distinct retention times and fragmentation patterns compared to imidates, reflecting differences in polarity and stability .

Chain Length and Solubility: The octanoyl chain in this compound enhances lipophilicity compared to shorter-chain analogs like ethyl 2-(N-methoxy-N-methylamino)-2-oxoacetate.

Safety and Regulatory Status: Unlike N-nitrosodimethylamine (a carcinogenic nitrosamine), this compound lacks documented toxicity. However, its safety profile should be inferred cautiously from structurally related compounds, such as N-hydroxyoctanamide, which is under regulatory review for industrial use .

Analytical Characterization

- Spectroscopic Data : While direct NMR or FTIR data for this compound are unavailable, analogous compounds like methyl shikimate () show characteristic peaks for ester carbonyls (~170 ppm in ¹³C NMR) and methoxy protons (~3.6 ppm in ¹H NMR). Imidates may exhibit shifted signals due to nitrogen’s electron effects .

- Chromatographic Behavior : GC-MS traces of methyl esters (e.g., dehydroabietic acid methyl ester) highlight retention indices and fragmentation pathways that differ from imidates, which would likely produce unique ions such as [M–OCH₃]⁺ .

Q & A

Q. How can researchers optimize the synthesis of methyl N-methoxyoctanimidate while minimizing byproduct formation?

Methodological Answer:

- Employ factorial experimental design to systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time). This approach identifies interactions between factors and optimizes conditions efficiently .

- Use in-line spectroscopic monitoring (e.g., FTIR or NMR) to track reaction progress and detect intermediates, enabling real-time adjustments .

- Ensure proper personal protective equipment (PPE) during synthesis, including NIOSH/MSHA-certified respirators and chemical-resistant gloves, to mitigate exposure risks .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- Combine high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, DEPT-135) for structural confirmation. Cross-validate results with reference data from authoritative databases like NIST Chemistry WebBook .

- Use HPLC with UV/Vis detection to assess purity, employing a gradient elution method to resolve closely eluting impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Follow REACH Regulation (EC 1907/2006) guidelines for hazard communication and PPE selection, including EN149-compliant respirators for organic vapors and acid-resistant gloves .

- Implement negative-pressure ventilation in synthesis areas to prevent airborne exposure and ensure proper disposal of contaminated materials via certified waste streams .

Advanced Research Questions

Q. How can the reaction mechanism of this compound’s formation be elucidated under varying catalytic conditions?

Methodological Answer:

- Conduct kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations to identify rate-determining steps and transition states. Link findings to broader theories of imidate ester formation mechanisms .

- Use isotopic labeling (e.g., ¹⁸O or deuterated reagents) to trace reaction pathways and validate computational models .

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

Methodological Answer:

- Perform meta-analysis of existing data, prioritizing studies from NIST or CRDC-classified research (e.g., RDF2050103 for chemical engineering design) to resolve discrepancies .

- Apply multivariate statistical tools (e.g., principal component analysis) to identify variables (e.g., solvent polarity, measurement techniques) contributing to divergent results .

Q. What computational strategies are effective for predicting this compound’s stability under different storage conditions?

Methodological Answer:

- Develop molecular dynamics (MD) simulations to model degradation pathways under thermal stress. Validate predictions with accelerated stability studies (40°C/75% RH for 6 months) .

- Integrate quantitative structure-property relationship (QSPR) models to correlate structural descriptors (e.g., logP, polar surface area) with shelf-life outcomes .

Q. How can this compound be applied in cross-disciplinary research (e.g., pharmacology or materials science)?

Methodological Answer:

- In pharmacology: Design structure-activity relationship (SAR) studies to evaluate its potential as a prodrug, leveraging CRDC subclass RDF2050106 (fuel/renewable engineering) for biocompatibility assessments .

- In materials science: Explore its utility as a monomer in polymer synthesis, using membrane separation technologies (CRDC RDF2050104) to purify reaction products .

Methodological Notes

- Data Presentation : Follow journal-specific guidelines for figures (e.g., limit chemical structures in graphical abstracts to 2–3 and avoid compound-specific labels like "4b") .

- Theoretical Frameworks : Align experimental designs with established chemical engineering principles (e.g., process control in CRDC RDF2050108) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.